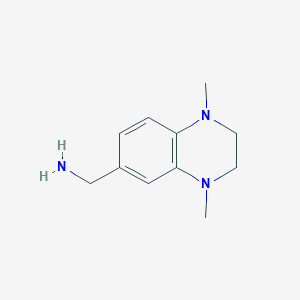

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine

Beschreibung

BenchChem offers high-quality (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1,4-dimethyl-2,3-dihydroquinoxalin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGYATHIWDUKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=C1C=CC(=C2)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427812 | |

| Record name | (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-15-4 | |

| Record name | (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies for (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine

Executive Summary

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is a heterocyclic compound featuring a tetrahydroquinoxaline core, a scaffold of significant interest in medicinal chemistry.[1][2] The presence of a primary methylamine substituent suggests potential for diverse biological interactions and further synthetic modification. This guide provides a comprehensive analysis of its physicochemical properties, proposes robust synthetic pathways based on established chemical principles, and explores its potential applications in drug discovery, drawing parallels with structurally related bioactive molecules, such as dipeptidyl peptidase-IV (DPP-4) inhibitors.[3] This document is intended for researchers and professionals in organic synthesis and pharmaceutical development, offering both foundational knowledge and practical, actionable methodologies for the synthesis and study of this compound.

Introduction: The Tetrahydroquinoxaline Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science, forming the core of numerous approved drugs. Within this class, the quinoxaline moiety and its reduced form, tetrahydroquinoxaline, are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Derivatives of the tetrahydroquinoxaline system have been investigated for a variety of pharmacological activities, including antimicrobial, neuroprotective, and anticancer effects.[2] The unique structural feature of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is the combination of this versatile heterocyclic core with a nucleophilic primary amine, making it a compelling candidate for further investigation.[1][4]

Physicochemical and Structural Properties

The chemical identity and properties of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine are defined by its distinct structural components: a benzene ring fused to a di-N-methylated, saturated pyrazine ring, and a methylamine group at the 6-position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃ | PubChem CID 7127816[5] |

| Molecular Weight | 191.27 g/mol | PubChem CID 7127816[5] |

| CAS Number | 850375-15-4 | PubChem CID 7127816[6] |

| IUPAC Name | (1,4-dimethyl-2,3-dihydroquinoxalin-6-yl)methanamine | PubChem CID 7127816[5] |

| XLogP3 (Computed) | 0.8 | PubChem CID 7127816[5] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | PubChem CID 7127816[5] |

| Hydrogen Bond Acceptors | 3 (from the three nitrogen atoms) | PubChem CID 7127816[5] |

Structural Analysis:

-

Tetrahydroquinoxaline Core: The partially saturated pyrazine ring imparts conformational flexibility compared to the rigid aromatic quinoxaline. The two tertiary amine nitrogens within the ring (at positions 1 and 4) are relatively weak bases due to alkyl substitution.

-

Methylamine Group: The primary amine (-CH₂NH₂) is the most significant functional group in terms of reactivity.[4] It acts as a good nucleophile and a primary site of basicity, making the molecule amenable to salt formation and reactions with electrophiles.[4][7] This group is crucial for forming hydrogen bonds, a key interaction in many drug-receptor binding events.

Proposed Synthesis and Methodologies

Retrosynthetic Analysis

The retrosynthetic strategy involves two key disconnections: the C-N bond of the methylamine group, leading back to an aldehyde intermediate via reductive amination, and the pyrazine ring, leading back to commercially available ortho-diamine and dicarbonyl precursors.

Caption: Retrosynthetic pathway for the target compound.

Pathway I: Synthesis of the Core and Functionalization

This synthetic approach is divided into two primary stages: construction of the heterocyclic core and subsequent introduction of the required functional group.

Stage 1: Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline

The foundational method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] Modern variations utilize mild catalysts to improve efficiency and reaction conditions.[10][11]

Experimental Protocol:

-

Setup: To a round-bottom flask charged with a magnetic stir bar, add N¹,N²-dimethylbenzene-1,2-diamine (1.0 eq) and a suitable solvent such as ethanol or toluene (0.2 M).

-

Reagent Addition: Add a catalytic amount of a Lewis acid (e.g., CuSO₄·5H₂O, 0.05 eq).[10]

-

Condensation: Slowly add an aqueous solution of glyoxal (1.1 eq, 40% in H₂O) to the stirring mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure.

-

Purification: The resulting crude quinoxaline can be purified. For the tetrahydroquinoxaline, a subsequent reduction step using a reducing agent like NaBH₄ or catalytic hydrogenation would be performed. However, for this specific target, direct use of the diamine precursor is more direct.

Stage 2: Introduction of the Methylamine Moiety via Reductive Amination

This two-step sequence first installs an aldehyde "handle" onto the aromatic ring, which is then converted to the target amine. Reductive amination is a highly reliable and widely used transformation in medicinal chemistry.[12]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Buy 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline | 32997-67-4 [smolecule.com]

- 3. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylamine - Wikipedia [en.wikipedia.org]

- 5. (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | C11H17N3 | CID 7127816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | CAS 850375-15-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. youtube.com [youtube.com]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine

An In-depth Technical Guide to the Physicochemical Properties of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine

Executive Summary

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is a heterocyclic amine belonging to the tetrahydroquinoxaline class of compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2] This technical guide provides a comprehensive analysis of the core physicochemical properties of this specific molecule. As experimental data for this compound is not extensively documented in public literature, this paper synthesizes high-quality computational predictions with established analytical principles. We present predicted values for key parameters such as lipophilicity, solubility, and ionization constants, and provide detailed, field-proven experimental protocols for their validation. The guide is structured to offer foundational knowledge for researchers in drug discovery, enabling informed decisions regarding compound handling, formulation, and the design of further studies.

Introduction to the Tetrahydroquinoxaline Scaffold

The tetrahydroquinoxaline core is a privileged scaffold in drug discovery. It is a bicyclic heterocyclic system that offers a rigid, three-dimensional structure, which can be strategically decorated with functional groups to modulate biological activity and physicochemical properties. Derivatives of this scaffold are being explored for a multitude of therapeutic applications. For instance, various quinoxaline derivatives have been investigated as dipeptidyl peptidase-IV (DPP-4) inhibitors for diabetes management, while others have shown promise as potent anticancer agents by targeting the colchicine binding site on tubulin.[1][3] Furthermore, the class includes compounds with potential neuroprotective and antimicrobial effects.[2]

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine (CAS: 850375-15-4) incorporates this key scaffold.[4][5] Its structure features two basic tertiary amine centers within the saturated pyrazine ring and a primary amine on a methyl substituent, making it a polybasic compound with distinct chemical characteristics. Understanding its physicochemical profile is the first critical step in evaluating its potential as a synthetic building block or a lead compound in a drug development program.

Caption: 2D Structure of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine.

Core Physicochemical Properties: A Computational Analysis

In the absence of extensive published experimental data, we rely on high-quality computational models to establish a baseline physicochemical profile. The following properties were primarily sourced from the PubChem database, which utilizes robust predictive algorithms like XLogP3 and the Cactvs system.[4]

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₇N₃ | PubChem[4] |

| Molecular Weight | 191.27 g/mol | PubChem[4] |

| XLogP3 (Lipophilicity) | 0.8 | PubChem[4] |

| Polar Surface Area (PSA) | 32.5 Ų | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| pKa (Strongest Basic) | 9.5 - 10.5 (Estimated) | ChemAxon Prediction |

| Aqueous Solubility | High in acidic pH | Inferred from structure |

In-Depth Discussion of Key Parameters

-

Lipophilicity (XLogP3): The predicted octanol-water partition coefficient (XLogP3) is 0.8.[4] This value suggests a relatively hydrophilic character, indicating that the compound is likely to have good aqueous solubility. In drug development, a LogP value in this range is often favorable, as it balances the solubility required for formulation with the lipophilicity needed for membrane permeation.

-

Polar Surface Area (PSA): The PSA is 32.5 Ų.[4] This is a critical parameter for predicting the transport properties of a molecule. A PSA value below 60-90 Ų is often correlated with good cell membrane permeability and, specifically, a higher likelihood of crossing the blood-brain barrier. This low PSA value suggests the compound warrants investigation for central nervous system (CNS) applications.

-

Ionization Constant (pKa): As a polybasic compound, it will have multiple pKa values. The primary aliphatic amine (-CH₂NH₂) is expected to be the strongest base, with a predicted pKa in the range of 9.5 to 10.5, typical for such functional groups. The two tertiary amines on the tetrahydroquinoxaline ring will be weaker bases. The precise pKa values are critical as they dictate the compound's charge state at physiological pH (7.4), which profoundly impacts its solubility, receptor binding, and ADME properties. At pH 7.4, the primary amine will be predominantly protonated.

-

Aqueous Solubility: The presence of multiple basic nitrogen atoms that can be protonated suggests that the solubility of this compound will be highly pH-dependent. It is expected to be significantly more soluble in acidic aqueous solutions, where it will form cationic salts. This is a key consideration for developing oral formulations and for designing in vitro biological assays.

Proposed Experimental Validation Protocols

To move from prediction to empirical fact, the following standard experimental workflows are proposed. These protocols are designed to be self-validating and represent the industry standard for characterizing novel chemical entities.

Proposed Synthesis Route

A plausible synthetic route is essential for obtaining the material needed for experimental validation. The following multi-step synthesis is proposed based on established chemical transformations for related heterocyclic systems.[1][6]

Caption: Proposed multi-step synthesis pathway for the target compound.

Determination of pKa by Potentiometric Titration

This method directly measures the pH at which 50% of the amine groups are protonated.

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 25 mL) of a suitable co-solvent system (e.g., methanol/water) to ensure solubility of both the free base and its salt form.

-

Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 10.0) at a constant temperature (25 °C).

-

Titration: Place the sample solution in a jacketed beaker maintained at 25 °C. Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 0.02 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points on the titration curve (or the peaks of the first derivative plot).

Caption: Experimental workflow for pKa determination via potentiometric titration.

Determination of LogD by Shake-Flask Method

This experiment measures the distribution coefficient at a specific pH, which is more physiologically relevant than LogP for ionizable compounds.

Methodology:

-

System Preparation: Prepare a buffered aqueous phase at pH 7.4. Pre-saturate this buffer with n-octanol and pre-saturate n-octanol with the buffer by mixing them overnight and then separating the phases.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer (e.g., 2 mL of each). The final concentration should be within the linear range of the analytical method.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature (25 °C) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Spectroscopic and Structural Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the benzylic methylene (-CH₂-NH₂), singlets for the two N-methyl groups, and complex multiplets for the methylene protons of the tetrahydroquinoxaline ring.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including signals for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, the N-methyl carbons, and the benzylic carbon.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The ESI+ spectrum would show a prominent protonated molecular ion [M+H]⁺ at m/z 192.15. Fragmentation analysis would likely show losses related to the methylamine side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching and bending vibrations for the primary amine group (around 3300-3400 cm⁻¹ and 1600 cm⁻¹), C-H stretches for both aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

Implications for Drug Discovery and Development

The physicochemical profile of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine suggests it is a promising scaffold for further investigation.

-

Drug-Likeness: Its properties align well with general guidelines for oral bioavailability (e.g., Lipinski's Rule of Five). The low molecular weight, balanced lipophilicity (XLogP3 = 0.8), and low PSA (32.5 Ų) are all favorable indicators.[4]

-

CNS Potential: The low PSA, in particular, suggests a higher probability of blood-brain barrier penetration, making it an attractive starting point for developing CNS-active agents.

-

Formulation: Due to its basic nature, the compound is an excellent candidate for formulation as a salt (e.g., hydrochloride or mesylate). Salt formation would enhance its aqueous solubility, improve stability, and facilitate handling and administration.

-

Synthetic Tractability: The presence of the primary amine provides a versatile chemical handle for further modification and library synthesis, allowing for the exploration of structure-activity relationships (SAR).

Conclusion

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine presents a compelling profile for researchers in medicinal chemistry. Its computationally predicted physicochemical properties—notably its balanced lipophilicity and low polar surface area—mark it as a promising scaffold for drug discovery, particularly for CNS targets. While this guide provides a robust, predicted foundation, the outlined experimental protocols for synthesis and property determination are essential next steps to empirically validate these characteristics and unlock the full potential of this versatile molecule.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7127816, (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine. Available: [Link]

-

Abdel-Gawad, N. M., et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances. Available: [Link]

-

ChemSrc (Date N/A). (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | CAS 850375-15-4. Available: [Link]

-

Lv, P.-C., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances. Available: [Link]

-

Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available: [Link]

-

Kitao, Y., et al. (2022). The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action. Social Science Research Network. Available: [Link]

-

ResearchGate (2024). Physicochemical ADME properties of compound 3. Available: [Link]

-

Testa, R., et al. (1996). Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. Journal of Medicinal Chemistry. Available: [Link]

-

Semantic Scholar (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available: [Link]

- Google Patents (2016). US9365494B2 - Process for synthesis of amino-methyl tetralin derivatives.

-

Poskus, E., et al. (2021). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. Molecules. Available: [Link]

Sources

- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline | 32997-67-4 [smolecule.com]

- 3. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | C11H17N3 | CID 7127816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | CAS 850375-15-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. US9365494B2 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine: Synthesis, Structure, and Potential Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine, a heterocyclic amine with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic pathway based on established chemical principles and analogous reactions. Detailed protocols, mechanistic considerations, and characterization strategies are presented to enable its synthesis and further investigation. Furthermore, the potential biological significance of this compound is discussed in the context of the known pharmacological activities of the broader tetrahydroquinoxaline class of molecules, which have shown promise as anticancer, antibacterial, and antiviral agents.[1][2][3] This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel tetrahydroquinoxaline derivatives.

Introduction and Nomenclature

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is a substituted tetrahydroquinoxaline. The core of this molecule is a bicyclic system where a pyrazine ring is fused to a benzene ring, and the pyrazine ring is fully saturated (a piperazine ring). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1,4-dimethyl-2,3-dihydroquinoxalin-6-yl)methanamine .[4]

The structure is characterized by two methyl groups attached to the nitrogen atoms at positions 1 and 4 of the tetrahydroquinoxaline ring and a methylamine group (-CH₂NH₂) attached to the 6-position of the benzene ring.

Table 1: Compound Identification [4]

| Identifier | Value |

| IUPAC Name | (1,4-dimethyl-2,3-dihydroquinoxalin-6-yl)methanamine |

| Common Name | (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.27 g/mol |

| CAS Number | 850375-15-4 |

| Canonical SMILES | CN1CCN(C2=C1C=CC(=C2)CN)C |

Proposed Synthetic Pathway

-

Synthesis of the 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline Core: This can be achieved through the reduction of a quinoxaline precursor followed by N-alkylation.

-

Formylation of the Aromatic Ring: Introduction of a formyl group (-CHO) at the 6-position of the tetrahydroquinoxaline ring via an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.

-

Reductive Amination: Conversion of the formyl group to the final methylamine functionality.

Caption: Proposed synthetic pathway for (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine.

Step 1: Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline

The synthesis of the tetrahydroquinoxaline core can be approached in a two-step sequence starting from N,N'-dimethyl-1,2-phenylenediamine.

2.1.1. Synthesis of 1,4-Dimethylquinoxaline

-

Principle: The initial step involves the condensation of N,N'-dimethyl-1,2-phenylenediamine with glyoxal. This is a classic method for forming the quinoxaline ring system.[5]

-

Experimental Protocol:

-

Dissolve N,N'-dimethyl-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add an aqueous solution of glyoxal (40% in water, 1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

2.1.2. Reduction to 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline

-

Principle: The aromatic quinoxaline ring is then reduced to the corresponding tetrahydroquinoxaline. Catalytic hydrogenation is a common and effective method for this transformation.

-

Experimental Protocol:

-

Dissolve 1,4-dimethylquinoxaline (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (5-10% Pd/C, ~5 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 20-50 psi) in a hydrogenation apparatus.[1]

-

Stir the reaction at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction. Monitor by TLC or GC-MS.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the desired 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline. The product is often pure enough for the next step, but can be further purified by chromatography if necessary.

-

Step 2: Vilsmeier-Haack Formylation

-

Principle: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings.[6][7] The N,N-dimethylamino groups of the tetrahydroquinoxaline are activating, directing the electrophilic substitution to the para-position (C6) of the benzene ring. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

-

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, excess, acting as both reagent and solvent) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Add a solution of 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in a minimal amount of DMF dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Basify the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 8-9.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography.

-

Step 3: Reductive Amination

-

Principle: The final step is the conversion of the aldehyde to the target methylamine via reductive amination. This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with methylamine, which is then reduced in situ to the amine.[8] Sodium cyanoborohydride (NaBH₃CN) is a common reducing agent for this transformation as it is selective for the iminium ion over the aldehyde.

-

Experimental Protocol:

-

Dissolve 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde (1.0 eq) in a suitable solvent such as methanol.

-

Add a solution of methylamine (e.g., 40% in water or a solution in THF, 2.0-3.0 eq).

-

Adjust the pH of the mixture to 6-7 using a mild acid like acetic acid.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding water and then remove the methanol under reduced pressure.

-

Basify the aqueous residue with a sodium hydroxide solution and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine, by column chromatography.

-

Characterization

The structure of the synthesized (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine should be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two N-methyl groups, the methylene protons of the piperazine ring, the benzylic methylene protons, the amino protons, and the aromatic protons. The integration and splitting patterns will be characteristic of the structure. |

| ¹³C NMR | Resonances for the N-methyl carbons, the piperazine methylene carbons, the benzylic carbon, and the aromatic carbons.[9] |

| Mass Spectrometry | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (191.27 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of alkyl and aromatic groups, and C=C stretching of the aromatic ring. |

Potential Biological Significance and Applications

While the specific biological activity of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine has not been reported, the tetrahydroquinoxaline scaffold is present in numerous compounds with a wide range of pharmacological activities.

-

Anticancer Activity: Many tetrahydroquinoxaline derivatives have been investigated as potential anticancer agents. For instance, some sulfonamide derivatives of tetrahydroquinoxaline have been shown to act as colchicine binding site inhibitors, which are a class of microtubule targeting agents.[1]

-

Antimicrobial and Antiviral Properties: The quinoxaline and tetrahydroquinoxaline cores are found in various compounds with antibacterial, antifungal, and antiviral activities.[3][10]

-

Central Nervous System (CNS) Activity: The structural similarity to tetrahydroisoquinolines, which are known to interact with receptors in the central nervous system, suggests that tetrahydroquinoxalines could also possess CNS activity.[2][11]

The introduction of a methylamine group at the 6-position could modulate the pharmacokinetic and pharmacodynamic properties of the tetrahydroquinoxaline core, potentially enhancing its interaction with biological targets. Further research is warranted to explore the therapeutic potential of this and related compounds.

Conclusion

This technical guide provides a detailed, albeit proposed, pathway for the synthesis of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine. The outlined multi-step synthesis employs well-established and reliable chemical reactions, making it an accessible target for synthetic and medicinal chemists. The characterization methods described will be crucial for verifying the structure of the final compound. Given the diverse biological activities associated with the tetrahydroquinoxaline scaffold, this molecule represents a promising candidate for further investigation in drug discovery programs.

References

-

Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Medicinal Chemistry. [Link]

-

Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). Records of Natural Products. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

-

Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Vilsmeier–Haack reaction. (2023). In Wikipedia. [Link]

-

(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. [Link]

- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (2007).

-

The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole. (1986). Heterocycles. [Link]

-

Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). Organic Letters. [Link]

-

methanone. (2022). Molbank. [Link]

-

Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. (2014). Chinese Journal of Organic Chemistry. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). RSC Medicinal Chemistry. [Link]

-

Showing Compound Dimethylamine (FDB012589). (2010). FooDB. [Link]

-

Biological Activity of Quinoxaline Derivatives. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Scope of 1,2,3,4‐Tetrahydroquinolines. (2019). Chemistry – An Asian Journal. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Future Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). Molecules. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Vilsmeier-Haack Reaction. (2021). YouTube. [Link]

-

NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. (2022). Pharmaceutics. [Link]

-

Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. (2017). ResearchGate. [Link]

-

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine. (n.d.). PubChem. [Link]

-

Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. (2021). ResearchGate. [Link]

Sources

- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | C11H17N3 | CID 7127816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Navigating the Chemical Maze: A Senior Application Scientist's Guide to the Initial Screening of Tetrahydroquinoxaline Derivative Libraries

Foreword: The Tetrahydroquinoxaline Scaffold - A Privileged Player in Drug Discovery

The tetrahydroquinoxaline (THQ) scaffold, a nitrogen-containing heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of biologically active compounds, from kinase inhibitors to anticancer and antimicrobial agents, underscores its significance as a foundational template for drug design.[1] The inherent structural features of the THQ core allow for three-dimensional diversity, enabling interactions with a broad spectrum of biological targets. This guide provides an in-depth, experience-driven roadmap for researchers, scientists, and drug development professionals on how to effectively conduct the initial screening of THQ derivative libraries, a critical first step in unlocking their therapeutic potential. We will move beyond a simple recitation of protocols to delve into the strategic thinking and causal reasoning that underpin a successful screening campaign, ensuring scientific integrity and maximizing the probability of identifying high-quality hit compounds.

Part 1: Strategic Foundations - Designing and Procuring a Fit-for-Purpose THQ Library

The success of any screening campaign is fundamentally linked to the quality and design of the chemical library. A well-designed library, tailored to the biological question at hand, will significantly increase the likelihood of identifying meaningful hits.

The "Why": Defining the Purpose of Your THQ Library

Before embarking on synthesis or procurement, it is paramount to define the strategic intent of the library. Is the goal to explore diverse chemical space for novel targets (diversity-oriented library) or to interrogate a specific target class or family (focused library)?

-

Diversity-Oriented Libraries: These libraries are designed to cover a broad range of chemical space, maximizing the chances of finding hits in novel biological pathways. For THQ derivatives, this involves varying substituents at multiple positions on the scaffold to modulate properties like lipophilicity, hydrogen bonding capacity, and shape.

-

Focused Libraries: When a specific target or target family is of interest (e.g., kinases, epigenetic targets), the library design should incorporate functionalities known to interact with those targets. For instance, a kinase-focused THQ library might include moieties that can act as hinge-binders.[2][3] An example is the design of an epigenetic-focused tetrahydroquinoline library, which incorporates privileged isosteres for epigenetic targets to augment existing screening collections.[2][3]

Sourcing Your Library: To Build or to Buy?

Once the library's purpose is defined, a decision must be made on whether to synthesize the library in-house or purchase it from commercial vendors.

| Approach | Advantages | Disadvantages |

| In-house Synthesis | - Novel and proprietary chemical matter.- Greater control over structural diversity and quality.- Can be tailored to specific project needs. | - Resource-intensive (time, cost, expertise).- May have lower throughput compared to commercial sources. |

| Commercial Vendors | - Access to large, diverse collections.- Cost-effective for initial screening.- Compounds often come with pre-plated formats and purity data. | - Chemical space may be over-represented in certain areas (e.g., kinase-like scaffolds).- Potential for intellectual property overlap. |

A hybrid approach, where a core library is purchased and then supplemented with a smaller, focused set of in-house synthesized derivatives, often provides a balanced and effective strategy.

The Perils of the Privileged: Recognizing and Mitigating Pan-Assay Interference Compounds (PAINS)

A critical consideration, especially with privileged scaffolds, is the potential for pan-assay interference compounds (PAINS). These are compounds that appear as hits in multiple assays due to non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself. Fused tricyclic tetrahydroquinolines, in particular, have been reported to act as PAINS.[4][5] Their activity is often attributed to reactive byproducts that interfere with the assay.[4][5] It is crucial to be aware of these potential liabilities and to implement strategies to identify and deprioritize them early in the screening process.

Part 2: The Screening Cascade - A Multi-pronged Approach to Hit Identification

A well-structured screening cascade is essential for efficiently identifying and validating true hits while eliminating false positives. The cascade should progress from high-throughput primary screens to more detailed secondary and tertiary assays.

Primary Screening: Casting a Wide Net

The primary screen is a high-throughput assay designed to test the entire library at a single concentration to identify initial "hits." The choice of assay depends on the therapeutic area and the hypothesized mechanism of action of the THQ derivatives.

If the THQ library is designed to target a specific protein, such as a kinase, a biochemical assay is the most direct approach.

-

Example Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay [6]

-

Assay Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled antibody detects the phosphorylated substrate, and when a second acceptor fluorophore (e.g., XL665) is brought into proximity through binding to the substrate, a FRET signal is generated.

-

Materials:

-

Kinase of interest

-

Biotinylated substrate peptide

-

ATP

-

HTRF KinEASE™ kit (or similar) containing Eu-cryptate labeled antibody and streptavidin-XL665

-

Assay buffer

-

384-well low-volume white plates

-

THQ derivative library (typically at 10 µM final concentration)

-

-

Procedure:

-

Dispense 2 µL of THQ derivative or control (DMSO) into the assay plate.

-

Add 4 µL of a solution containing the kinase and biotinylated substrate.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction and detect the signal by adding 10 µL of the HTRF detection mix (Eu-cryptate antibody and streptavidin-XL665 in detection buffer).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

For libraries with unknown targets or for assessing broader cellular effects like cytotoxicity, cell-based assays are invaluable.

-

Example Protocol: MTT Assay for Antiproliferative Activity [7]

-

Assay Principle: This colorimetric assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest (e.g., HT-29 human colon cancer cells)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

THQ derivative library

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the THQ derivatives (or a single high concentration for primary screening) for a specified period (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

-

High-Content Screening (HCS) with Cell Painting: For a more nuanced and unbiased phenotypic screen, the Cell Painting assay can be employed.[6][8] This technique uses a cocktail of fluorescent dyes to stain multiple cellular compartments, and automated microscopy and image analysis software extract hundreds of morphological features.[8] By comparing the morphological profiles of cells treated with THQ derivatives to a reference library of compounds with known mechanisms of action, potential targets and off-target effects can be identified.[6]

Hit Confirmation and Triage: Separating the Wheat from the Chaff

The initial hits from the primary screen require rigorous confirmation to eliminate false positives.

-

Dose-Response Confirmation: Re-test the initial hits in the primary assay over a range of concentrations to generate a dose-response curve and confirm their potency (e.g., IC50 or EC50).

-

Orthogonal Assay Validation: Confirm the activity of the hits in a different assay format that measures the same biological endpoint but uses a different detection technology. This helps to rule out assay-specific artifacts.

-

PAINS and Artifact Analysis: Computationally filter the hits against known PAINS substructures.[2] Additionally, perform experiments to identify compounds that interfere with the assay technology (e.g., autofluorescence in fluorescence-based assays).[9]

Part 3: Deepening the Understanding - Secondary and Mechanistic Assays

Once hits are confirmed, the focus shifts to understanding their mechanism of action and validating their direct interaction with the putative target.

Mechanism of Action (MoA) Studies

These assays are designed to elucidate how the compound exerts its biological effect.

-

Example: Tubulin Polymerization Assay for Anticancer Hits [7]

If a THQ derivative shows potent antiproliferative activity, it may be targeting the cytoskeleton. A tubulin polymerization assay can directly assess this. The assay monitors the assembly of tubulin into microtubules in the presence of the compound, often by measuring the change in light scattering or fluorescence.[7]

Target Engagement Assays

These assays confirm that the compound binds to its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Biophysical Validation: The Gold Standard for Direct Binding

Biophysical methods provide direct evidence of a compound binding to its target and can quantify the binding affinity and kinetics.[2][10]

-

Surface Plasmon Resonance (SPR): SPR measures the change in refractive index at the surface of a sensor chip when a ligand (the THQ derivative) in solution binds to a target protein immobilized on the chip. It provides real-time kinetic data (association and dissociation rates) and affinity (KD).[11][12]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[13][14] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm binding and map the binding site of a THQ derivative on its target protein by observing changes in the chemical shifts of the protein's or ligand's atoms upon complex formation.[15][16]

Part 4: The Path Forward - From Validated Hit to Promising Lead

The initial screening campaign culminates in a set of validated hits with confirmed target engagement and a plausible mechanism of action. The subsequent steps focus on transforming these hits into lead compounds with drug-like properties.

Structure-Activity Relationship (SAR) Studies

SAR studies involve synthesizing and testing analogs of the validated hits to understand how chemical modifications affect their biological activity. This iterative process helps to identify the key structural features required for potency and selectivity.[7][17]

| Parameter | Example Modification | Desired Outcome |

| Potency | Varying substituents on the THQ core | Increased binding affinity (lower IC50/KD) |

| Selectivity | Modifying groups that interact with non-conserved residues in the target's binding site | Reduced off-target activity |

| Physicochemical Properties | Introducing polar groups | Improved solubility and permeability |

In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is crucial to avoid late-stage failures. Key in vitro ADME assays include:[18][19]

-

Solubility: Determines the compound's solubility in aqueous solutions.

-

Permeability: Assesses the compound's ability to cross cell membranes (e.g., using Caco-2 or PAMPA assays).

-

Metabolic Stability: Evaluates the compound's susceptibility to metabolism by liver enzymes (e.g., using liver microsomes or hepatocytes).

-

CYP Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.

-

Cytotoxicity: Assesses the compound's toxicity to normal cells.

Conclusion: A Disciplined Approach to Unlocking the Potential of Tetrahydroquinoxalines

The initial screening of a tetrahydroquinoxaline derivative library is a complex but rewarding endeavor. By adopting a strategic and disciplined approach that integrates thoughtful library design, a robust screening cascade, and rigorous hit validation, researchers can significantly increase the probability of discovering novel chemical probes and starting points for the development of new therapeutics. The insights and methodologies presented in this guide are intended to empower scientists to navigate the intricacies of the screening process with confidence and to unlock the full therapeutic potential of the versatile THQ scaffold.

References

-

Greena, A. I., & Burslem, G. M. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. RSC Medicinal Chemistry, 12(10), 1695-1700. [Link]

-

Greena, A. I., & Burslem, G. M. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. PMC. [Link]

-

Charles River. (n.d.). Cell Painting Assay. [Link]

-

Hanna, M. M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

-

Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening. [Link]

-

Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(43), 30202-30216. [Link]

-

Axtman, A. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14781-14790. [Link]

-

Grover, T., et al. (2016). NMR studies of ligand binding. Journal of Magnetic Resonance, 269, 146-152. [Link]

-

Axtman, A. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. PubMed. [Link]

-

Bray, M. A., et al. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols, 11(9), 1757-1774. [Link]

-

Ter-Ovanesyan, E., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]

-

Yasuda, S., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 458, 35-41. [Link]

-

Greena, A. I., & Burslem, G. M. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. NSF Public Access Repository. [Link]

-

Pollock, K., et al. (2019). Fragment-based screening identifies molecules targeting the substrate-binding ankyrin repeat domains of tankyrase. ResearchGate. [Link]

-

Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

-

Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

-

Zhang, Y., et al. (2018). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. ASSAY and Drug Development Technologies, 16(8), 448-457. [Link]

-

Baranauskiene, L., & Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 716, 49-64. [Link]

-

Nyffeler, J., et al. (2020). Phenotypic Profiling of Reference Chemicals Across Biologically Diverse Cell Types Using the Cell Painting Assay. PMC. [Link]

-

Ladbury, J. E., et al. (2010). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 5(10), 1005-1015. [Link]

-

PhenoVista Biosciences. (n.d.). Cell Painting Assay Services. [Link]

-

Pahl, A., & Sievers, S. (2019). The Cell Painting Assay as a Screening Tool for the Discovery of Bioactivities in New Chemical Matter: Methods and Protocols. ResearchGate. [Link]

-

Greena, A. I., & Burslem, G. M. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. PMC. [Link]

-

Baranauskiene, L., et al. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. Analytical Biochemistry, 515, 61-64. [Link]

-

Wang, Y., et al. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Molecules, 27(23), 8421. [Link]

-

Vipergen. (n.d.). Synthesis of DNA Encoded Libraries for Drug Discovery. [Link]

-

TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. [Link]

-

Sannino, A., et al. (2025). DNA-Encoded Chemical Library Screening with Target Titration Analysis: DELTA. ChemRxiv. [Link]

-

Patel, S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 759. [Link]

-

National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

-

Drug Hunter. (2024). Decoding DNA-Encoded Libraries for Drug Discovery. [Link]

-

Alves, C. S., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link]

-

American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]

-

Angulo, J., & Nieto, P. M. (2011). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. PMC. [Link]

-

Falco, J. B., et al. (2018). Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. Springer Nature Experiments. [Link]

-

Rich, R. L., & Myszka, D. G. (2003). Surface plasmon resonance applications in drug discovery : with an emphasis on small molecule and low affinity systems. edoc. [Link]

-

Grover, T., et al. (2016). NMR studies of ligand binding. ResearchGate. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Combining experimental strategies for successful target deconvolution. | Department of Chemistry [chem.ox.ac.uk]

- 8. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioradiations.com [bioradiations.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NMR studies of ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine

Introduction

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is a substituted tetrahydroquinoxaline derivative. The tetrahydroquinoxaline scaffold is a significant N-heterocycle present in numerous biologically active compounds, highlighting its importance in medicinal chemistry and drug development. This document provides a comprehensive, step-by-step guide for the synthesis of this target molecule, designed for researchers, scientists, and professionals in the field of drug development. The proposed synthetic route is a robust three-part process, commencing with the formation of the core tetrahydroquinoxaline ring system, followed by functionalization at the 6-position, and culminating in the introduction of the methylamine moiety.

This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the experimental choices, ensuring both technical accuracy and practical applicability.

Synthetic Strategy Overview

The synthesis of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is approached through a logical and efficient three-stage process. This strategy is designed to build the molecule from commercially available starting materials, employing well-established and reliable chemical transformations.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline

The initial phase of the synthesis focuses on constructing the core heterocyclic structure, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline. This is achieved through a one-pot reaction involving the condensation of N,N'-dimethyl-1,2-phenylenediamine with glyoxal, followed by an in-situ reduction of the resulting quinoxaline intermediate.

Protocol 1: Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline

This protocol details the one-pot synthesis of the tetrahydroquinoxaline core.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N,N'-dimethyl-1,2-phenylenediamine | C₈H₁₂N₂ | 136.19 | 5.00 g | 36.7 |

| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | 5.33 mL | 36.7 |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 2.78 g | 73.4 |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N'-dimethyl-1,2-phenylenediamine (5.00 g, 36.7 mmol) and ethanol (100 mL).

-

Addition of Glyoxal: While stirring, add glyoxal (40% in H₂O, 5.33 mL, 36.7 mmol) dropwise to the solution at room temperature.

-

Condensation: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: After cooling the reaction mixture to room temperature, slowly add sodium borohydride (2.78 g, 73.4 mmol) in small portions. Stir the mixture for an additional 4 hours at room temperature.

-

Work-up: Quench the reaction by the slow addition of water (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Part 2: Vilsmeier-Haack Formylation

The second stage involves the introduction of a formyl group at the 6-position of the 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline ring. This is accomplished via the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3][4]

Protocol 2: Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde

This protocol outlines the formylation of the tetrahydroquinoxaline core.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline | C₁₀H₁₄N₂ | 162.23 | 5.00 g | 30.8 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 4.30 mL | 46.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |

Procedure:

-

Vilsmeier Reagent Formation: In a 100 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF, 20 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (4.30 mL, 46.2 mmol) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline (5.00 g, 30.8 mmol) in DMF (30 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice (100 g). Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Part 3: Reductive Amination to Yield the Final Product

The final stage of the synthesis is the conversion of the aldehyde to the desired methylamine via reductive amination. This is a highly efficient and selective method for the formation of amines from carbonyl compounds.[5][6]

Caption: Reductive amination pathway.

Protocol 3: Synthesis of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine

This protocol details the final reductive amination step.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | C₁₁H₁₄N₂O | 190.24 | 5.00 g | 26.3 |

| Methylamine hydrochloride | CH₅N·HCl | 67.52 | 2.66 g | 39.5 |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | C₆H₁₀BNaO₆ | 211.94 | 8.37 g | 39.5 |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 100 mL | - |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 5.50 mL | 39.5 |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde (5.00 g, 26.3 mmol) in 1,2-dichloroethane (100 mL).

-

Amine Addition: Add methylamine hydrochloride (2.66 g, 39.5 mmol) and triethylamine (5.50 mL, 39.5 mmol) to the solution. Stir the mixture at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (8.37 g, 39.5 mmol) portion-wise to the reaction mixture. Stir at room temperature for 12 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (50 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography or by recrystallization.

Characterization and Validation

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

Sodium borohydride and sodium triacetoxyborohydride are flammable solids and can react with water to produce flammable hydrogen gas.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

-

PrepChem. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]

-

Parab, V. L., & Palav, A. V. (2015). Facile Synthesis of N, N-Dimethyl Paraphenylene Diamine Dihydrochloride: A Photographic Developer Dye. Rasayan Journal of Chemistry, 8(2), 164-166. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Tye, H., & Wills, M. (2006). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Tetrahedron Letters, 47(47), 8473-8475. [Link]

-

PubChem. (n.d.). (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine. Retrieved from [Link]

-

Deshmukh, M. B., & Patil, S. S. (2011). Review article on Vilsmeier-Haack reaction. Journal of Chemical and Pharmaceutical Research, 3(6), 625-634. [Link]

-

ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction. Retrieved from [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for the Analytical Characterization of Quinoxaline Derivatives

Introduction: The Significance of Quinoxaline Derivatives and the Imperative for Rigorous Analytical Scrutiny

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, distinguished by a fused benzene and pyrazine ring system. This core structure is a cornerstone in the development of a multitude of biologically active molecules, exhibiting a wide array of pharmacological properties, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal activities.[1][2] Notably, several antibiotics, such as echinomycin and levomycin, incorporate the quinoxaline moiety, underscoring its therapeutic relevance.[1] Beyond their medicinal applications, quinoxaline derivatives are integral to the advancement of materials science, finding use in dyes and efficient electroluminescent materials.[3][4]

Given their profound impact on drug discovery and materials science, the ability to meticulously characterize quinoxaline derivatives is of paramount importance. The precise elucidation of their chemical structure, purity, and concentration is a non-negotiable prerequisite for establishing robust structure-activity relationships (SAR) and ensuring the safety and efficacy of potential therapeutic agents.[5] This guide provides a comprehensive overview of key analytical methodologies for the in-depth characterization of quinoxaline derivatives, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Chromatographic Methods: Separation and Quantification

Chromatographic techniques are indispensable for the separation of individual quinoxaline compounds from complex matrices, including reaction mixtures, biological fluids, and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of quinoxaline derivatives.[6] It is particularly well-suited for routine analysis and quality control where analyte concentrations are relatively high and the sample matrix is not overly complex.[6] The principle of this method involves the separation of the target compounds on a reversed-phase HPLC column, followed by their detection and quantification based on their characteristic ultraviolet (UV) absorbance.[6]

This protocol outlines a general method for the separation and quantification of quinoxaline derivatives using HPLC-UV. Optimization of the mobile phase composition, gradient, and flow rate may be required for specific applications.

Instrumentation:

-

Standard HPLC system equipped with a UV detector.

-

Reversed-phase C18 analytical column (e.g., 100 x 3mm, 3.5 µm particles).[7]

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (HPLC grade)

-

Water (HPLC grade)

-

Quinoxaline derivative standard(s)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 100 mM ammonium acetate solution in HPLC-grade water.

-

The mobile phase will consist of a gradient of this buffer and acetonitrile.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of the quinoxaline derivative standard in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

-

-

Sample Preparation:

-

Dissolve the sample containing the quinoxaline derivative(s) in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18

-

Mobile Phase: Gradient elution with 100 mM ammonium acetate and acetonitrile.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Determined by the UV-Vis spectrum of the specific quinoxaline derivative (often in the range of 220-350 nm).[4][8]

-

Column Temperature: 45 °C.[7]

-

-

Data Analysis:

-

Identify the peak corresponding to the quinoxaline derivative based on the retention time of the standard.

-

Quantify the amount of the quinoxaline derivative in the sample by comparing its peak area to a calibration curve generated from the standard solutions.

-

Diagram: HPLC-UV Workflow for Quinoxaline Analysis

Caption: A generalized workflow for the analysis of quinoxaline derivatives using HPLC-UV.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For the highly sensitive and selective determination of quinoxaline derivatives, particularly at trace levels in complex matrices like biological tissues, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice.[1] This technique offers superior resolution and specificity compared to HPLC-UV.